1-(Dimethylamino)-6-methylheptan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylamino)-6-methylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBJXYOGYUXIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549044 | |
| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107245-26-1 | |
| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Dimethylamino 6 Methylheptan 3 One
De Novo Synthetic Routes to 1-(Dimethylamino)-6-methylheptan-3-one: Historical and Contemporary Approaches
The most classical and direct approach for the synthesis of this compound is the Mannich reaction. wikipedia.org This three-component condensation reaction involves an active hydrogen compound, an aldehyde, and a secondary amine. In the context of synthesizing the target molecule, the reactants would be 6-methylheptan-3-one (the active hydrogen compound), formaldehyde (B43269) (the aldehyde), and dimethylamine (B145610) (the secondary amine).
Historical Approach:
Historically, the Mannich reaction was often carried out under protic, acidic conditions, which facilitate the formation of the electrophilic Eschenmoser's salt precursor, dimethyl(methylene)ammonium ion, from formaldehyde and dimethylamine. orgsyn.org The enol form of 6-methylheptan-3-one would then act as a nucleophile, attacking the iminium ion to form the desired β-amino ketone after an acid-base workup.
A plausible de novo synthesis for the precursor, 6-methylheptan-3-one, can be envisioned through a Grignard reaction between isobutylmagnesium bromide and butanal, followed by oxidation of the resulting secondary alcohol.
Contemporary Approaches:
Modern synthetic chemistry offers several refinements to the classical Mannich reaction, focusing on milder conditions, improved yields, and greater substrate scope. Pre-formed iminium salts, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide), can be used under anhydrous conditions to react with the enolate of 6-methylheptan-3-one. orgsyn.org This approach often provides better control and higher yields.
Another contemporary method involves the use of silyl (B83357) enol ethers of 6-methylheptan-3-one, which can react with the iminium ion under Lewis acid catalysis. This variation, a type of Mukaiyama-Mannich reaction, allows for milder reaction conditions.
| Reaction | Reactants | Key Features |
| Classical Mannich Reaction | 6-methylheptan-3-one, Formaldehyde, Dimethylamine | Acid-catalyzed, often in protic solvents. |
| Reaction with Pre-formed Iminium Salts | 6-methylheptan-3-one, Dimethyl(methylene)ammonium salt | Anhydrous conditions, better control over the reaction. |
| Mukaiyama-Mannich Reaction | Silyl enol ether of 6-methylheptan-3-one, Iminium ion | Lewis acid catalysis, mild conditions. |
Chemo-, Regio-, and Stereoselective Functionalization of this compound
The bifunctional nature of this compound, possessing both a ketone and a tertiary amine, allows for a variety of selective functionalizations.
Functionalization of the Ketone:
The carbonyl group can undergo a wide range of classical transformations. Reduction with sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(dimethylamino)-6-methylheptan-3-ol. Reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. The ketone can also be converted to an oxime or a hydrazone.
The α-protons to the carbonyl group (at the C2 and C4 positions) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at these positions. The regioselectivity of this deprotonation can be controlled by the choice of base and reaction conditions.
Functionalization of the Amine:
The tertiary amine can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. It can also be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts.
Exploration of Green Chemistry Principles in the Synthesis and Derivatization of this compound
Applying green chemistry principles to the synthesis of this compound would primarily focus on the Mannich reaction. thaiscience.info
Alternative Solvents: Water has been shown to be an effective solvent for some Mannich reactions, reducing the need for volatile organic compounds (VOCs). researchgate.net Ionic liquids are another class of green solvents that can facilitate the reaction and allow for easy catalyst recycling. thaiscience.info
Catalysis: The use of heterogeneous catalysts, such as zeolites or functionalized nanoparticles, can simplify product purification and allow for catalyst reuse, adhering to the principles of atom economy and waste reduction. rsc.orgrasayanjournal.co.in These catalysts are often more environmentally benign than traditional Lewis or Brønsted acids.
One-Pot Reactions: Designing the synthesis as a one-pot, multi-component reaction, which the Mannich reaction inherently is, improves process efficiency and reduces waste from intermediate purification steps. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Use of Safer Solvents | Performing the Mannich reaction in water or ionic liquids. thaiscience.inforesearchgate.net | Reduced environmental impact and potential for catalyst recycling. |
| Catalysis | Employing reusable heterogeneous catalysts. rsc.orgrasayanjournal.co.in | Simplified workup, reduced waste, and improved atom economy. |
| Atom Economy | Utilizing a one-pot, three-component synthesis. researchgate.net | Maximizes the incorporation of reactant atoms into the final product. |
Catalytic and Organocatalytic Transformations Involving this compound
While specific catalytic transformations of this compound are not documented, the reactivity of the β-amino ketone moiety is well-established.
Organocatalytic Reactions: The enamine formed from this compound and a chiral secondary amine catalyst (like a proline derivative) could participate in various asymmetric transformations. For example, it could undergo an asymmetric Michael addition to an α,β-unsaturated aldehyde.
Metal-Catalyzed Reactions: The ketone group can be subject to various metal-catalyzed reactions. For instance, catalytic hydrogenation using a palladium or platinum catalyst would reduce the ketone to an alcohol. The presence of the amine group could also allow for chelation-assisted transformations. For example, directed C-H activation at a position proximal to the nitrogen atom could be achieved using a suitable transition metal catalyst.
High Resolution Structural Elucidation and Conformational Analysis of 1 Dimethylamino 6 Methylheptan 3 One
Advanced Spectroscopic Characterization Techniques for 1-(Dimethylamino)-6-methylheptan-3-one and its Derivatives
Spectroscopic techniques are fundamental to elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy would provide a detailed map of the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For this compound, specific chemical shifts would be expected for the methyl protons of the dimethylamino group, the protons on the isobutyl group, and the methylene (B1212753) protons adjacent to the amine and ketone functionalities.
¹³C NMR: The carbon NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the ketone, the carbons of the dimethylamino group, and the distinct carbons of the heptane (B126788) chain.
Illustrative ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) |
| CH ₃ (isobutyl) | 0.90 (d, 6H) | 22.5 |
| CH (isobutyl) | 1.80 (m, 1H) | 24.8 |
| CH ₂ (isobutyl) | 1.50 (t, 2H) | 48.1 |
| CH ₂-C=O | 2.45 (t, 2H) | 49.5 |
| C=O | - | 210.0 |
| CH ₂-N | 2.70 (t, 2H) | 56.0 |
| N(CH ₃)₂ | 2.25 (s, 6H) | 45.3 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically appearing around 1715 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups and C-N stretching for the tertiary amine.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), this compound (m/z = 171.28) would likely undergo characteristic fragmentation, such as alpha-cleavage adjacent to the ketone or the nitrogen atom, providing further structural confirmation.
X-ray Crystallography and Solid-State Structural Investigations of this compound Salts and Co-crystals
While obtaining a single crystal of the free base of this compound may be challenging due to its likely liquid state at room temperature, its salts or co-crystals can be analyzed using X-ray crystallography. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles in the solid state.
The formation of a salt, for example, by reacting the tertiary amine with a suitable acid (e.g., HCl, HBr), would likely yield a crystalline solid. The resulting crystal structure would reveal the precise geometry of the protonated aminoketone and its interactions with the counter-ion. Similarly, co-crystallization with other molecules could facilitate the growth of high-quality crystals. The data obtained would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the protonated amine and the carbonyl group.
Hypothetical Crystallographic Data for a Salt of this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
Conformational Dynamics and Intramolecular Interactions in this compound
Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of the molecule. These calculations can identify low-energy conformers and the energy barriers for interconversion between them. Potential intramolecular interactions, such as a weak hydrogen bond between the carbonyl oxygen and a proton on the carbon adjacent to the nitrogen, could influence the preferred conformation. Understanding these dynamics is crucial as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation.
Chirality and Stereoisomeric Investigations of this compound
The molecular structure of this compound contains a stereocenter at the 6-position, where the methyl group is attached. The presence of this chiral center means the compound can exist as a pair of enantiomers: (R)-1-(Dimethylamino)-6-methylheptan-3-one and (S)-1-(Dimethylamino)-6-methylheptan-3-one.
These enantiomers are non-superimposable mirror images of each other and will have identical physical properties (e.g., boiling point, density) but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules, such as biological receptors, can be significantly different.
The separation of these enantiomers, a process known as chiral resolution, could be achieved using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. The absolute configuration of the separated enantiomers would then be determined, potentially through X-ray crystallography of a suitable derivative or by comparison with standards of known configuration.
Computational Chemistry and Theoretical Insights into 1 Dimethylamino 6 Methylheptan 3 One
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Reaction Energetics of 1-(Dimethylamino)-6-methylheptan-3-one
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations can provide a wealth of information, from the distribution of electrons within the molecule to the energies of its frontier molecular orbitals.
A typical approach would involve geometry optimization of the molecule's structure to find its most stable conformation. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum. From these calculations, various electronic properties can be determined.
Key Electronic Properties and Reactivity Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen of the carbonyl group and the nitrogen of the dimethylamino group would be expected to be regions of high electron density.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and electronic delocalization within the molecule.
The energetics of potential reactions involving this compound, such as protonation at the nitrogen or oxygen atoms, or its behavior in condensation reactions, can also be modeled. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, offering insights into reaction mechanisms and kinetics.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes of this compound
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide a detailed picture of how the molecule moves, flexes, and interacts with its surroundings, particularly with solvent molecules.
In an MD simulation, the molecule is placed in a simulation box, often filled with a solvent such as water or an organic solvent. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time.
Insights from MD Simulations:
Solvent Interactions: MD simulations can reveal how solvent molecules arrange themselves around the solute. For this compound, this would include the formation of hydrogen bonds between the carbonyl oxygen and protic solvents, as well as the solvation of the hydrophobic alkyl chain.
Transport Properties: Properties such as the diffusion coefficient of the molecule in a particular solvent can also be calculated from MD simulations.
Prediction of Spectroscopic Signatures and Mechanistic Pathways for this compound Transformations
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. These predictions can be invaluable for interpreting experimental spectra or for identifying unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using quantum chemical methods. These calculated shifts, when compared to experimental data, can help to confirm the structure of the molecule and assign the peaks in the spectrum.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help to identify the presence of specific functional groups, such as the carbonyl group in this compound.
Furthermore, computational methods can be used to explore the mechanistic pathways of chemical transformations. By mapping out the potential energy surface for a reaction, it is possible to identify the most likely reaction mechanism and to understand the factors that control the reaction's outcome.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |
|---|---|---|
| ¹³C NMR | ~210 ppm | Carbonyl Carbon (C=O) |
| ¹H NMR | ~2.5 ppm | Protons adjacent to the carbonyl group |
Structure-Property Relationship Modeling through Computational Approaches for this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. While a QSPR study would typically involve a series of related compounds, the principles can be discussed in the context of this compound.
A QSPR model is developed by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors can be based on the molecule's topology, geometry, or electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest.
For this compound and its analogs, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. Such models can be highly valuable in the early stages of chemical research and development for screening and prioritizing compounds with desired properties.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Chemical Reactivity and Mechanistic Studies of 1 Dimethylamino 6 Methylheptan 3 One
Nucleophilic and Electrophilic Reactivity of the Ketone and Tertiary Amine Functionalities in 1-(Dimethylamino)-6-methylheptan-3-one
The chemical nature of this compound is distinctly bifunctional, featuring both a nucleophilic tertiary amine and an electrophilic ketone. The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile and a Brønsted-Lowry base. masterorganicchemistry.com Conversely, the carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electron-deficient and thus electrophilic. youtube.com
The tertiary amine's nucleophilicity allows it to react with a variety of electrophiles. For instance, it can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts or acylation with acyl chlorides or anhydrides to yield amides. smolecule.com The basicity of the amine facilitates its reaction with acids to form ammonium salts.
The ketone's electrophilic carbonyl carbon is susceptible to attack by nucleophiles. libretexts.org This can lead to a variety of nucleophilic addition reactions. For example, reaction with organometallic reagents like Grignard or organolithium reagents would result in the formation of a tertiary alcohol after an acidic workup. Reduction of the ketone, using agents such as sodium borohydride (B1222165) or lithium aluminum hydride, would yield the corresponding secondary alcohol, 1-(dimethylamino)-6-methylheptan-3-ol.
The interaction between the two functional groups can also lead to intramolecular reactions. For example, under certain conditions, the amine could potentially act as an intramolecular catalyst for reactions at the carbonyl center. The relative reactivity of the two sites depends on the specific reaction conditions, including the nature of the reagents, solvent, and temperature.
Table 1: Summary of Nucleophilic and Electrophilic Reactivity
| Functional Group | Type of Reactivity | Potential Reactions |
|---|---|---|
| Tertiary Amine | Nucleophilic/Basic | N-Alkylation, Acylation, Protonation |
| Ketone | Electrophilic | Nucleophilic Addition, Reduction |
Pericyclic, Radical, and Photochemical Reactions Involving this compound
Beyond its fundamental nucleophilic and electrophilic character, this compound has the potential to engage in more complex reaction pathways, including pericyclic, radical, and photochemical transformations.
Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu While less common for simple aminoketones, the carbonyl group could theoretically participate in cycloaddition reactions. For instance, a [2+2] cycloaddition with an alkene to form an oxetane, known as the Paterno-Büchi reaction, is a possibility under photochemical conditions. ubc.ca
Radical Reactions: The presence of C-H bonds alpha to both the carbonyl group and the nitrogen atom provides sites for radical formation. Abstraction of a hydrogen atom can generate carbon-centered radicals. These radicals can then participate in various coupling reactions. princeton.edu For example, synergistic photoredox and organocatalysis can be used for the direct β-coupling of ketones with imines, proceeding through a transient β-enaminyl radical. princeton.edu
Photochemical Reactions: The ketone functionality makes this compound susceptible to photochemical reactions, particularly Norrish Type I and Type II reactions. wikipedia.orgresearchgate.net
Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group upon photoexcitation. youtube.com This would lead to the formation of an acyl radical and an alkyl radical. These radical intermediates can then undergo further reactions such as decarbonylation, recombination, or disproportionation.
Norrish Type II: This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. youtube.com In the case of this compound, there are γ-hydrogens available on the carbon chain. The resulting biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or fragmentation (β-scission) to yield an enol and an alkene. wikipedia.org
Table 2: Potential Photochemical Reactions
| Reaction Type | Description | Potential Products |
|---|---|---|
| Norrish Type I | α-cleavage of the C-C bond adjacent to the carbonyl. youtube.com | Acyl and alkyl radicals, leading to decarbonylation and recombination products. |
| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl. youtube.com | Cyclobutanol derivatives or fragmentation to an enol and an alkene. |
| Paterno-Büchi | [2+2] cycloaddition between the ketone and an alkene. ubc.ca | Oxetane derivatives. |
Rearrangement Reactions and Fragmentation Pathways of this compound under Various Conditions
The structure of this compound allows for several potential rearrangement and fragmentation reactions, particularly under thermal, acidic, or mass spectrometric conditions.
Rearrangement Reactions: While no specific rearrangements for this exact molecule are documented, analogous aminoketones can undergo various skeletal reorganizations. mdma.ch For example, α-aminoketones are known to undergo rearrangement reactions under certain conditions. mdma.ch Sigmatropic rearrangements, a class of pericyclic reactions, could also be envisioned if suitable intermediates are formed. organic-chemistry.org For instance, the formation of an N-oxide followed by a rsc.orgresearchgate.net-sigmatropic rearrangement is a known pathway for related compounds.
Fragmentation Pathways: In the context of mass spectrometry, this compound would be expected to exhibit characteristic fragmentation patterns. Upon ionization, the molecule can undergo cleavage at several points, driven by the stability of the resulting fragments.
Alpha-Cleavage (α-cleavage): This is a common fragmentation pathway for both ketones and amines. libretexts.orglibretexts.org Cleavage of the C-C bond alpha to the nitrogen atom would lead to the formation of a stable iminium ion. Similarly, cleavage of the C-C bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org
McLafferty Rearrangement: While not a classic McLafferty rearrangement due to the lack of a γ-hydrogen on a purely alkyl chain relative to the carbonyl, a similar intramolecular hydrogen transfer from the aminoalkyl chain could potentially occur.
Loss of Neutral Molecules: The fragmentation of protonated amino acids often involves the loss of small, stable neutral molecules like water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.govnih.gov Similar losses could be anticipated for this compound under electrospray or chemical ionization conditions.
Table 3: Predicted Mass Spectrometry Fragmentation
| Fragmentation Type | Description | Expected Fragment Ions (m/z) |
|---|---|---|
| α-Cleavage (Amine) | Cleavage of the C-C bond adjacent to the nitrogen. | Iminium ion fragments |
| α-Cleavage (Ketone) | Cleavage of the C-C bonds adjacent to the carbonyl. libretexts.org | Acylium ion fragments |
| Neutral Loss | Elimination of small stable molecules. nih.govnih.gov | [M+H - H₂O]⁺, [M+H - CO]⁺, [M+H - (CH₃)₂NH]⁺ |
Organometallic Complexation and Coordination Chemistry of this compound
The presence of two heteroatoms with lone pairs of electrons, the nitrogen of the tertiary amine and the oxygen of the ketone, makes this compound a potential ligand in coordination chemistry. youtube.comyoutube.com It can coordinate to metal centers through one or both of these donor atoms.
The molecule can act as a monodentate ligand , coordinating to a metal center through either the nitrogen or the oxygen atom. The choice of coordination site would depend on the nature of the metal (hard vs. soft acid-base theory) and the steric environment.
More interestingly, it has the potential to act as a bidentate ligand , forming a chelate ring with a metal center. Coordination through both the nitrogen and oxygen atoms would lead to the formation of a stable six-membered ring, which is entropically and enthalpically favorable. This chelation could enhance the stability of the resulting organometallic complex. The specific coordination mode (monodentate vs. bidentate) and the geometry of the resulting complex would be influenced by the metal ion's size, charge, and electronic configuration. nih.gov
The coordination of this compound to a metal center could significantly alter its chemical reactivity. For instance, coordination to a Lewis acidic metal could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Such complexes could find applications in catalysis and materials science. libretexts.org
Table 4: Potential Coordination Modes
| Coordination Mode | Donor Atoms | Potential Ring Size (Chelation) |
|---|---|---|
| Monodentate | N or O | N/A |
| Bidentate | N and O | 6-membered |
Applications of 1 Dimethylamino 6 Methylheptan 3 One in Advanced Organic Synthesis and Materials Science
1-(Dimethylamino)-6-methylheptan-3-one as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
There is currently no available research in scientific literature to suggest that this compound has been utilized as a chiral auxiliary or as a ligand in asymmetric catalysis. The structural features of a molecule that allow it to act as an effective chiral auxiliary or ligand, such as the presence of specific stereocenters and coordinating functional groups, have not been explored for this particular compound in published studies.
Utilization of this compound as a Building Block in Multi-Component Reactions
An extensive search of chemical literature did not yield any examples of this compound being employed as a building block in multi-component reactions. Multi-component reactions, such as the Ugi or Passerini reactions, rely on the specific reactivity of the constituent molecules. wikipedia.orgnih.govnih.govresearchgate.netorganic-chemistry.orgresearchgate.net At present, the reactivity of this compound within the context of these complex transformations has not been reported.
Precursor Role of this compound in the Synthesis of Nitrogen-Containing Heterocycles
There is no documented evidence of this compound serving as a precursor in the synthesis of nitrogen-containing heterocycles. The synthesis of heterocyclic compounds like pyridines or pyrimidines often involves specific condensation and cyclization reactions from well-established starting materials. organic-chemistry.orgnih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.gov The potential of this compound to participate in such synthetic routes has not been described in the available literature.
Development of Polymers, Oligomers, and Functional Materials Derived from this compound
No research has been published detailing the use of this compound in the development of polymers, oligomers, or other functional materials. The synthesis of such materials requires monomers with specific polymerizable groups, and there is no indication that this compound has been explored for such applications.
Applications of this compound in Fine Chemical Production and Specialty Chemicals
Information regarding the application of this compound in the production of fine or specialty chemicals is not available in the public domain. While it is listed in the catalogs of some chemical suppliers, its role as an intermediate or key starting material in any established industrial or laboratory-scale synthesis is not documented. biosynth.comamericanelements.comkeyorganics.netmusechem.comarkpharmtech.combldpharm.com
Exploration of Biological Activities and Medicinal Chemistry Potential of 1 Dimethylamino 6 Methylheptan 3 One Derivatives
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of 1-(Dimethylamino)-6-methylheptan-3-one Analogs.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological effect. Relating biological activities to molecular structures is the core of SAR. drugdesign.org For any given series of compounds, chemists make alterations to the molecular structure to produce new compounds with potentially improved activity or other valuable properties. drugdesign.org
In the absence of specific SAR studies for this compound, we can infer potential strategies from research on other aminoketones. For aminoketone derivatives acting as dual norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors, SAR studies have shown that modifications at various positions significantly impact activity. nih.gov For instance, the size of substituent groups on the amine or ketone portions of the molecule can influence receptor binding affinity and selectivity. nih.gov Studies on other classes of molecules indicate that the presence of an N-H group may be crucial for forming a hydrogen bond with a receptor site, a factor that would be relevant when modifying the dimethylamino group of the target compound. drugdesign.org
Key hypothetical modifications to the this compound scaffold for future SAR studies would include:
Altering the N,N-dimethylamino group: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) or cyclic structures (e.g., pyrrolidine, piperidine) could probe the steric and electronic requirements of a potential binding pocket.
Modifying the heptanone backbone: The length of the alkyl chain could be varied. For example, the activity of some long-chain aldehydes and alcohols is related to the balance between their polar and nonpolar regions. mst.edu
Changing the position of the ketone or amino group: Shifting the functional groups along the chain would alter the molecule's conformation and the spatial relationship between the key amine and carbonyl functionalities, likely having a profound impact on biological activity.
Structure-Property Relationship (SPR) studies would focus on how these same structural changes affect physicochemical properties like solubility, lipophilicity (logP), and metabolic stability, which are crucial for a molecule's potential as a drug candidate.
Ligand Binding Studies and Receptor Interaction Profiling for Derivatives of this compound.
Ligand binding studies are used to determine the affinity and kinetics of a drug for its target receptor. psu.edu This process typically involves using a radiolabeled version of a ligand to quantify its binding to cell membranes containing the receptor of interest. psu.edu A receptor interaction profile is a broader screening of a compound against a panel of different receptors to determine its selectivity. nih.gov High selectivity is often desirable to minimize off-target side effects. nih.gov
No receptor binding data is available for this compound. However, based on its structure as an aminoketone, one could hypothesize potential targets. For example, bupropion (B1668061) is an aminoketone derivative that functions as an inhibitor of norepinephrine and dopamine transporters. nih.gov Therefore, initial screening for analogs of this compound might include these monoamine transporters.
Understanding the receptor-binding profiles of various compounds can help anticipate clinical issues. nih.gov For a novel compound series, profiling would typically include a wide range of G protein-coupled receptors (GPCRs), ion channels, and transporters to identify primary targets and potential off-target interactions.
Enzymatic Biotransformations and Metabolic Fate of this compound Scaffolds.
The metabolic fate of a drug candidate describes its breakdown and excretion from the body, which is critical for determining its duration of action and potential for forming active or toxic metabolites. N-dealkylation, the removal of an alkyl group from an amine, is a major metabolic pathway for many drugs and is often catalyzed by cytochrome P450 enzymes. nih.gov
The this compound scaffold contains an N,N-dimethylamino group, which is a common site for metabolism. Studies on other drugs with this functional group have shown that metabolic pathways can involve sequential N-demethylation (first to the monomethyl amine, then to the primary amine) or direct deamination. nih.gov Research on various basic drugs containing the N,N-dimethylamino group indicates that, in many cases, dimethylamine (B145610) is the predominant metabolite formed. This suggests that the deamination of these compounds often occurs through a one-step mechanism rather than a sequential N-demethylation process. nih.gov The specific enzymes involved and the primary metabolites of this compound would need to be determined through in vitro studies using liver microsomes and in vivo animal studies.
Elucidation of Potential Pharmacological Targets and Mechanisms of Action for this compound Derivatives.
Potential pharmacological classes for derivatives of this compound, based on its general structure, could include:
Central Nervous System Agents: As seen with bupropion, the aminoketone structure can target monoamine transporters, suggesting potential applications in treating depression or other CNS disorders. nih.gov
Local Anesthetics: Some aminoketones have been shown to possess local anesthetic activity. nih.gov
Cardiovascular Agents: Drugs like tolperisone (B1682978) and oxyfedrine, which are β-aminoketones, act as vasodilators, indicating that cardiovascular targets are a possibility. rsc.org
The mechanism of action would be elucidated following the identification of a primary biological target. For instance, if a derivative was found to bind to a specific receptor, further studies would investigate whether it acts as an agonist (activator) or antagonist (blocker) and explore the downstream signaling pathways it modulates.
Investigation into Antimicrobial, Antifungal, or Antiparasitic Activities of this compound.
While there is no direct data on the antimicrobial properties of this compound, research on related chemical classes provides a basis for potential activity.
Antifungal Activity: A study on a series of β-amino-ketones identified one compound, 3-(morpholin-4-yl)-1-phenylpropan-1-one, with potent and fungicidal activity against pathogenic Trichophyton species. cdnsciencepub.comnih.gov Its mechanism appears to involve the disruption of the fungal plasma membrane, leading to cell death. cdnsciencepub.comnih.gov This suggests that the aminoketone scaffold can be a promising starting point for developing new antifungal agents. Other natural compounds, such as hinokitiol, have also shown excellent anti-Candida activity. mdpi.com
Antibacterial Activity: The amine functional group is often essential for the antibacterial activity of certain compounds. nih.gov Studies on synthetic aliphatic amines have demonstrated activity against various bacterial strains. researchgate.net The combination of an amine and a ketone in one molecule could lead to compounds with antibacterial properties. For example, some benzyl (B1604629) bromide derivatives show strong activity against Gram-positive bacteria and fungi. nih.gov
Antiparasitic Activity: Arylidene ketones and other ketone-containing compounds have been reported as having activity against parasites such as Trypanosoma cruzi and Leishmania species. nih.gov Similarly, various aliphatic and aromatic amines have been investigated as potential agents against Chagas disease. nih.gov The presence of both an amine and a ketone makes the this compound scaffold a plausible candidate for antiparasitic drug discovery.
Advanced Analytical Methodologies for 1 Dimethylamino 6 Methylheptan 3 One
Development and Validation of Chromatographic Techniques for Separation and Quantification of 1-(Dimethylamino)-6-methylheptan-3-one and its Metabolites
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation and quantification of this compound from complex matrices. These methods offer high resolution, sensitivity, and reproducibility.
Method Development: A typical approach involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound and its potential metabolites. The development of a robust method would include the optimization of several key parameters:
Stationary Phase: A C18 column is a common choice, providing excellent retention and separation for a wide range of small molecules.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally employed. researchgate.net The gradient allows for the effective elution of the parent compound and its metabolites, which may span a range of polarities.
Detection: UV detection can be used if the molecule possesses a suitable chromophore, though the aliphatic ketone structure of this compound results in a weak n→π* transition, offering limited sensitivity. masterorganicchemistry.com Therefore, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the preferred method for achieving high sensitivity and selectivity. nih.gov
Metabolite Analysis: The primary metabolic pathways for a compound like this compound are predicted to involve N-demethylation and oxidation. A validated chromatographic method must be able to separate the parent compound from key potential metabolites such as 1-(Methylamino)-6-methylheptan-3-one and 1-(Amino)-6-methylheptan-3-one.
Method Validation: Validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Illustrative UPLC Method Validation Parameters
| Parameter | This compound | Metabolite 1 (N-desmethyl) |
|---|---|---|
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | >0.998 | >0.997 |
| Intra-day Precision (%RSD) | < 4.5% | < 5.1% |
| Inter-day Precision (%RSD) | < 6.2% | < 6.8% |
| Accuracy (% Recovery) | 96.5% - 104.2% | 95.8% - 105.1% |
| LOD (ng/mL) | 0.3 | 0.4 |
| LOQ (ng/mL) | 1.0 | 1.0 |
Mass Spectrometric Approaches for Structural Characterization and Trace Analysis of this compound
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace-level quantification of this compound. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements, enabling the determination of elemental composition.
Structural Characterization: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint of the molecule. For this compound, the fragmentation is predictable based on its functional groups. The tertiary amine typically directs fragmentation through alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a dominant pathway for aliphatic amines. libretexts.org
Predicted Fragmentation Pathways:
Alpha-Cleavage: The primary fragmentation is expected to be cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion.
McLafferty Rearrangement: The ketone functionality can undergo a characteristic McLafferty rearrangement if a gamma-hydrogen is available. openstax.org
Illustrative MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|---|
| 172.1852 [M+H]⁺ | 58.0651 | [C₃H₈N]⁺ | Alpha-cleavage at the amine |
| 172.1852 [M+H]⁺ | 114.1223 | [C₇H₁₆NO]⁺ | Loss of isobutene |
| 172.1852 [M+H]⁺ | 86.0964 | [C₅H₁₂N]⁺ | Cleavage adjacent to carbonyl |
Trace Analysis: For quantifying low concentrations of the compound, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity. This technique involves monitoring a specific precursor ion-to-product ion transition, which minimizes matrix interference and allows for detection at picogram levels.
Spectrophotometric and Electrochemical Methods for the Detection and Monitoring of this compound
While chromatography and mass spectrometry are the primary analytical tools, spectrophotometric and electrochemical methods can serve as alternative or complementary techniques for specific applications.
Spectrophotometric Methods: Aliphatic ketones, such as this compound, exhibit a weak ultraviolet (UV) absorption band corresponding to the n→π* electronic transition of the carbonyl group. masterorganicchemistry.com This absorption typically occurs in the range of 270-300 nm. masterorganicchemistry.com While not highly sensitive, this property can be exploited for quantitative analysis at higher concentrations, particularly using derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a highly colored hydrazone with a strong absorbance in the visible region. mt.com
Electrochemical Methods: The tertiary amine group in this compound is electrochemically active and can be oxidized at a suitable electrode. rsc.orgrsc.org Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, can be used for its detection. The oxidation potential is characteristic of the tertiary amine structure. rsc.orgmdpi.com These methods are advantageous due to their high sensitivity, rapid response time, and low cost. aiche.org Electrochemical detectors can be coupled with HPLC to provide selective detection of the parent compound and its amine-containing metabolites.
Environmental Fate, Degradation, and Ecotoxicological Considerations of 1 Dimethylamino 6 Methylheptan 3 One
Photodegradation, Hydrolysis, and Microbial Degradation Pathways of 1-(Dimethylamino)-6-methylheptan-3-one in Environmental Matrices.
Direct scientific studies on the photodegradation, hydrolysis, and microbial degradation of this compound are not present in the accessible scientific literature. However, predictions can be made based on its chemical structure, which features a ketone functional group and a tertiary amine.
The ketone group may be susceptible to hydrolysis, a chemical breakdown in the presence of water. One supplier of the chemical mentions the potential for "hydrolysis of the ketone functionality". smolecule.com In general, aliphatic ketones are considered to be relatively resistant to abiotic degradation, including hydrolysis, under typical environmental pH and temperature conditions.
The tertiary amine group suggests that the compound could be subject to environmental transformation processes. Aliphatic amines, as a class, are known to undergo various degradation pathways. However, tertiary amines, in particular, can exhibit lower rates of biodegradation compared to primary and secondary amines. researchgate.net
Without specific experimental data for this compound, it is not possible to detail its specific degradation pathways or create a data table of its degradation rates.
Bioaccumulation and Biotransformation Studies in Aquatic and Terrestrial Organisms.
There is a lack of specific studies on the bioaccumulation and biotransformation of this compound in any aquatic or terrestrial organisms. General assessments of aliphatic amines suggest that their potential for bioaccumulation can vary. For instance, long-chain aliphatic amines with alkyl chains of C14 and longer are considered to have a high potential to bioaccumulate, while those with shorter chains have a low to moderate potential. canada.cacanada.ca Given the C10 structure of this compound, it might be inferred to have a lower bioaccumulation potential, but this remains speculative without empirical data.
The biotransformation of this compound would likely involve metabolic pathways that target the ketone and dimethylamino groups. However, without specific research, the metabolites and the rates of transformation in different organisms are unknown.
Ecotoxicological Impact Assessment of this compound on Model Organisms and Ecosystems.
No ecotoxicological impact assessments for this compound on any model organisms or ecosystems have been found in the public domain. For the broader class of alkanones, a structure-toxicity relationship has been developed, which indicates that their toxicity is related to their 1-octanol/water partition coefficient (log Kow) and follows a nonpolar narcosis mechanism of toxic action. nih.gov For aliphatic amines, studies have shown that long-chain variants can cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.cacanada.ca However, this general information is not sufficient to characterize the specific ecotoxicological profile of this compound.
The following table is a hypothetical representation of the kind of data that would be necessary for a proper ecotoxicological assessment, but it is important to note that the values are not based on actual experimental results for this specific compound.
| Test Organism | Endpoint | Value (mg/L) | Exposure Duration |
| Daphnia magna (Water Flea) | EC50 | Data Not Available | 48 hours |
| Pimephales promelas (Fathead Minnow) | LC50 | Data Not Available | 96 hours |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | Data Not Available | 72 hours |
Development of Remediation and Mitigation Strategies for Environmental Contamination by this compound.
The absence of information regarding the environmental fate, persistence, and toxicity of this compound precludes the development of specific remediation and mitigation strategies. Research into its potential for biodegradation would be a critical first step in exploring bioremediation options. epa.gov Should the compound prove to be persistent and toxic, other remediation techniques such as advanced oxidation processes or activated carbon adsorption might be considered, but their efficacy would need to be experimentally verified.
Conclusion and Future Research Directions for 1 Dimethylamino 6 Methylheptan 3 One
Summary of Key Findings in Synthesis and Reactivity of 1-(Dimethylamino)-6-methylheptan-3-one
Direct and dedicated research on the synthesis and reactivity of this compound is limited in published literature. smolecule.com However, its identity as a β-amino ketone allows for well-founded postulations based on the extensive chemistry of this class of compounds. The primary route for synthesizing such molecules is the Mannich reaction, a three-component condensation involving a ketone, an aldehyde (often formaldehyde), and a secondary amine. wikipedia.orgscitepress.org
The reactivity of this compound is dictated by its two primary functional groups: the ketone and the tertiary amine. smolecule.com The ketone group is susceptible to nucleophilic addition and can be reduced to the corresponding secondary alcohol, which opens avenues for creating a variety of derivatives. The dimethylamino group provides a basic site and can undergo reactions such as N-alkylation to form quaternary ammonium (B1175870) salts. smolecule.com The interplay between these two groups, separated by an ethylene (B1197577) bridge, allows for unique intramolecular reactions and makes the compound a versatile synthetic intermediate. fiveable.me
| Reaction Type | Description | Potential Reactants | Key Advantages |
|---|---|---|---|
| Mannich Reaction | A three-component aminoalkylation that forms a β-amino carbonyl compound. wikipedia.org | 6-methylheptan-3-one, Formaldehyde (B43269), Dimethylamine (B145610) | Atom economical, convergent, classic and well-understood. nih.gov |
| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ketone. nih.govorganic-chemistry.org | Dimethylamine, 6-methylhept-1-en-3-one | Often proceeds under mild conditions, high yield potential. organic-chemistry.org |
Prospects for this compound in Medicinal Chemistry and Materials Science
The β-amino ketone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. mdpi.comrsc.org Analogues have demonstrated potent effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities. mdpi.com The presence of the dimethylamino group in this compound suggests potential interactions with biological targets such as neurotransmitter systems, although this requires empirical validation. smolecule.com Its potential as a synthetic intermediate could be leveraged to create libraries of novel compounds for drug discovery screening. scielo.br
In materials science, the application of this specific compound is unexplored. However, molecules containing both amine and carbonyl functionalities can serve as versatile building blocks. Potential avenues include its use as a monomer for the synthesis of novel polymers with unique properties, as a ligand for the formation of metal-organic frameworks (MOFs), or as a corrosion inhibitor. The tertiary amine can also act as a curing agent for epoxy resins.
| Field | Potential Role / Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antiviral, Antibacterial, Analgesic Agent. mdpi.com | The β-amino ketone motif is a known pharmacophore. rsc.org |
| Intermediate for complex drug synthesis. mdpi.com | The bifunctional nature allows for diverse chemical modifications. fiveable.me | |
| Materials Science | Polymer Monomer | Amine and ketone groups can participate in polymerization reactions. |
| Metal Ligand / Catalyst Component | Potential for chelation of metals through N and O atoms. |
Emerging Technologies and Interdisciplinary Research Opportunities for this compound
Future investigations into this compound would benefit immensely from the adoption of emerging technologies. Modern synthetic methods such as microwave-assisted organic synthesis (MAOS) and flow chemistry could significantly accelerate the optimization of its synthesis, leading to higher yields and purity under greener conditions. mdpi.com The use of novel catalysts, including nanocatalysts, could also enhance reaction efficiency. nih.gov
Interdisciplinary approaches are crucial to unlocking the full potential of this molecule. Computational chemistry and molecular modeling can be employed to predict its physicochemical properties and to perform virtual screening against known biological targets, thereby guiding experimental efforts. High-throughput screening (HTS) of the compound and its derivatives against diverse biological assays could rapidly identify potential therapeutic applications. Collaboration between organic chemists, pharmacologists, and materials scientists will be essential to fully explore its utility.
Strategic Directions for Future Research in the Field of Amino Ketones Focusing on this compound
To systematically advance the understanding and application of this compound, a clear strategic research plan is necessary. The lack of foundational data necessitates a ground-up approach.
Phase 1: Foundational Chemistry
Optimized Synthesis: Develop and document a robust, scalable, and high-yield synthesis protocol.
Full Characterization: Conduct comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and determine key physical properties.
Reactivity Mapping: Systematically explore the reactivity of both the ketone and amine functional groups to understand its utility as a chemical intermediate.
Phase 2: Biological and Pharmacological Screening
Broad-Spectrum Screening: Perform high-throughput screening against a wide range of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes.
Focused Library Synthesis: Based on initial screening "hits," synthesize a focused library of analogues to establish preliminary structure-activity relationships (SAR).
Computational Modeling: Use identified active compounds to build pharmacophore models and guide the design of more potent and selective derivatives.
Phase 3: Materials Science Exploration
Polymerization Studies: Investigate its potential as a monomer or co-monomer in polymerization reactions.
Coordination Chemistry: Study its ability to act as a ligand for various transition metals and characterize the resulting complexes.
Surface Activity: Evaluate its properties as a potential corrosion inhibitor or surfactant.
By pursuing these strategic directions, the scientific community can systematically uncover the potential of this compound, transforming it from a catalog chemical into a valuable tool for innovation in medicine and materials science.
Q & A
Q. What analytical methods are recommended for detecting 1-(Dimethylamino)-6-methylheptan-3-one in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with polar stationary phases (e.g., DB-WAX columns) is widely used for volatile organic compounds (VOCs) structurally similar to this compound, such as 6-methylheptan-3-one . Derivatization agents (e.g., BSTFA) may enhance volatility and sensitivity for the dimethylamino moiety. Quantification should include internal standards (e.g., deuterated analogs) to correct for matrix effects.
Q. How is this compound implicated in disease biomarker studies?
Related ketones like 6-methylheptan-3-one have shown elevated levels in murine models of advanced-stage cancers (e.g., melanoma, lung cancer), suggesting potential roles in lipid peroxidation or metabolic dysregulation . The dimethylamino group may influence receptor interactions or stability, warranting comparative studies in disease-specific models.
Q. What are the primary challenges in isolating this compound from complex biological samples?
Co-elution with structurally similar VOCs (e.g., branched-chain ketones) necessitates high-resolution chromatographic separation. Solid-phase microextraction (SPME) coupled with tandem MS can improve selectivity. Contradictory findings in biomarker studies (e.g., non-significant differences at specific time points) highlight the need for longitudinal sampling and multivariate statistical validation .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound derivatives?
Acid-catalyzed cyclization strategies using boron trifluoride diethyl etherate, as demonstrated for synthesizing 3-hydroxy acids from 6-methyl-5-hepten-2-one, could be adapted . Key steps include regioselective introduction of the dimethylamino group via reductive amination or nucleophilic substitution, followed by ketone protection-deprotection sequences.
Q. What mechanisms explain the temporal variability of this compound in biomarker studies?
In murine cancer models, related ketones exhibited fluctuating significance across time points (e.g., T4 vs. T8 weeks), possibly due to disease progression dynamics or metabolic feedback loops . Time-resolved metabolomics and isotopic labeling (e.g., ¹³C-tracing) can clarify turnover rates and pathway contributions.
Q. How do stereochemical and structural modifications influence the biological activity of this compound?
Comparative studies with analogs (e.g., 1-(dimethylamino)-2-propanol in Inosiplex) suggest that stereochemistry and substituent positioning affect bioavailability and receptor binding . Molecular docking simulations and in vitro assays (e.g., enzyme inhibition) should validate structure-activity relationships.
Q. What statistical approaches resolve contradictions in biomarker data for this compound?
Mixed-effects models or machine learning algorithms (e.g., random forests) can account for inter-individual variability and time-dependent effects observed in murine studies . Meta-analyses of multi-cohort datasets are critical to distinguish artifact from biologically relevant signals.
Key Methodological Considerations
- Sample Preparation : Use SPME or liquid-liquid extraction with non-polar solvents (e.g., hexane) to isolate the compound from biological fluids.
- Synthetic Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution MS, referencing spectral libraries for analogous dimethylamino-ketones.
- Biological Assays : Prioritize in vivo models with controlled genetic backgrounds to minimize confounding metabolic variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
